REACTION_CXSMILES
|
[C:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([C:11](=[O:13])[CH3:12])=[CH:7][CH:6]=1)(=[O:3])[CH3:2].[Br:14]Br>C(O)(=O)C>[C:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([C:11](=[O:13])[CH2:12][Br:14])=[CH:7][CH:6]=1)(=[O:3])[CH3:2]
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Name
|
|
Quantity
|
21.84 g
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Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=CC=C(C=C1)C(C)=O
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Name
|
|
Quantity
|
6.5 mL
|
Type
|
reactant
|
Smiles
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BrBr
|
Name
|
|
Quantity
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184 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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52 °C
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Type
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CUSTOM
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Details
|
with vigorous stirring until the suspension
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added
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Type
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CUSTOM
|
Details
|
The heating bath was rapidly removed
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Type
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STIRRING
|
Details
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the mixture was stirred at room temperature for 15 min
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Duration
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15 min
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Type
|
STIRRING
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Details
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stirred in an ice-water bath for 2 h(inner temp. 50° C.˜20° C.)
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Duration
|
2 h
|
Type
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CUSTOM
|
Details
|
The precipitation
|
Type
|
FILTRATION
|
Details
|
was filtrated
|
Type
|
WASH
|
Details
|
washed with 30% EtOH in water
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC1=CC=C(C=C1)C(CBr)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 76.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |